

## Comparing the immunomodulatory effects of DON and DOM-1

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Deepoxy-deoxynivalenol |           |
| Cat. No.:            | B1670184               | Get Quote |

A Comparative Guide to the Immunomodulatory Effects of Deoxynivalenol (DON) and its Metabolite DOM-1

Deoxynivalenol (DON), a prevalent mycotoxin produced by Fusarium species, and its deepoxidized metabolite, **deepoxy-deoxynivalenol** (DOM-1), exhibit markedly different interactions with the immune system. This guide provides a comprehensive comparison of their immunomodulatory effects, supported by experimental data, detailed protocols, and signaling pathway diagrams to aid researchers, scientists, and drug development professionals in understanding their distinct biological activities.

#### **Executive Summary**

Deoxynivalenol is a potent immunomodulator, capable of exerting both immunostimulatory and immunosuppressive effects depending on the dose and duration of exposure. Its toxicity is largely attributed to its ability to bind to the ribosome, inducing a "ribotoxic stress response" that activates key signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. This can lead to altered immune cell proliferation, viability, and cytokine production. In stark contrast, its metabolite DOM-1, formed by microbial de-epoxidation in the digestive tract, is significantly less toxic. The absence of the epoxide group in DOM-1 prevents it from binding to the ribosome, thereby abrogating the ribotoxic stress response and resulting in minimal to no immunomodulatory effects at concentrations where DON is highly active.



# Data Presentation: Quantitative Comparison of DON and DOM-1

The following tables summarize the differential effects of DON and DOM-1 on key immunological parameters as reported in various in vitro studies.

Table 1: Effect on Immune Cell Proliferation

| Cell Type           | Stimulant                   | Compound                                      | Concentrati<br>on | Effect on<br>Proliferatio<br>n                                        | Citation |
|---------------------|-----------------------------|-----------------------------------------------|-------------------|-----------------------------------------------------------------------|----------|
| Porcine<br>PBMCs    | Concanavalin<br>A (ConA)    | DON                                           | 0.8 μΜ            | Significant reduction in CD4+, CD8+, and yδ T cell proliferation      | [1]      |
| DON                 | 1.6 μΜ                      | Abolished proliferation in all T-cell subsets | [2]               |                                                                       |          |
| DOM-1               | 16 μΜ                       | No significant effect                         | [1][2]            | _                                                                     |          |
| Porcine B-<br>cells | R848 /<br>Pam3Cys-<br>SKKKK | DON                                           | 0.4 - 1.6 μM      | Significant reduction in total B-cell and B-cell subset proliferation | [1]      |
| DOM-1               | 1.6 - 16 μΜ                 | No reducing effect                            | [1]               |                                                                       |          |

Table 2: Effect on Cytokine and Mediator Production



| Cell Type                               | Stimulant                       | Compoun<br>d         | Concentr<br>ation            | Cytokine/<br>Mediator | Effect                                                                  | Citation |
|-----------------------------------------|---------------------------------|----------------------|------------------------------|-----------------------|-------------------------------------------------------------------------|----------|
| Mouse<br>Macrophag<br>es (RAW<br>264.7) | Lipopolysa<br>ccharide<br>(LPS) | DON                  | 0.42 μΜ                      | IL-6                  | Significant increase (23%)                                              | [3]      |
| DON                                     | 0.84 μΜ                         | IL-6                 | Significant increase (36%)   | [3]                   |                                                                         |          |
| DON                                     | 0.84 μΜ                         | Nitric<br>Oxide (NO) | Significant decrease (66.2%) | [3][4]                |                                                                         |          |
| DON                                     | up to 0.84<br>μΜ                | TNF-α                | No<br>significant<br>effect  | [3][4]                | _                                                                       |          |
| DOM-1                                   | up to 1.74<br>μΜ                | IL-6, TNF-<br>α, NO  | No<br>significant<br>effect  | [3]                   |                                                                         |          |
| Porcine<br>CD4+ T-<br>cells             | ConA                            | DON                  | 0.8 μΜ                       | IFN-y,<br>TNF-α       | Increased frequency of producing cells in non-proliferatin g population | [5]      |
| DOM-1                                   | 16 μΜ                           | IFN-y,<br>TNF-α      | No<br>significant<br>effect  | [5]                   |                                                                         |          |
| Human<br>Intestinal                     | -                               | DON                  | 2.1 μΜ                       | CXCL8 (IL-<br>8)      | Increased secretion                                                     | [6]      |



| Caco-2<br>cells |                 |                  |                             |     |  |  |
|-----------------|-----------------|------------------|-----------------------------|-----|--|--|
| DOM-1           | up to 8.4<br>μΜ | CXCL8 (IL-<br>8) | No<br>significant<br>effect | [6] |  |  |

Table 3: Effect on Cell Viability

| Cell Line                            | Compound     | Concentration | Effect on<br>Viability                                          | Citation |
|--------------------------------------|--------------|---------------|-----------------------------------------------------------------|----------|
| Mouse<br>Macrophages<br>(RAW 264.7)  | DON          | >0.84 μM      | Reduction (not always statistically significant at lower doses) | [3]      |
| DOM-1                                | up to ~28 μM | No reduction  | [3]                                                             |          |
| Porcine Intestinal<br>Cells (IPEC-1) | DON          | 0.9 μmol/L    | Significant decrease                                            | [3][4]   |
| DOM-1                                | -            | No effect     | [3][4]                                                          |          |
| Human Liver<br>Cells (HepG2)         | DON          | 0.9 μmol/L    | Significant decrease                                            | [3][4]   |
| DOM-1                                | -            | No effect     | [3][4]                                                          |          |

### **Experimental Protocols**

Below are detailed methodologies for key experiments cited in the comparison of DON and DOM-1's immunomodulatory effects.

### **Cell Viability Assay (WST-1 Assay)**

• Objective: To assess the cytotoxicity of DON and DOM-1 on different cell lines.



• Cell Lines: Mouse macrophage cell line (RAW 264.7), porcine intestinal epithelial cell line (IPEC-1), human liver cancer cell line (HepG2).[3][4]

#### Procedure:

- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- The culture medium is replaced with fresh medium containing various concentrations of DON (e.g., 0.2–3.5 μmol/L) or DOM-1 (e.g., 0.2–228 μmol/L). A vehicle control (e.g., sterile water) is included.[3]
- $\circ$  For experiments with immune stimulation, a stimulating agent like LPS (1  $\mu$ g/mL) is added concurrently.[3]
- Cells are incubated for a specified period (e.g., 24 hours).
- Following incubation, the WST-1 reagent is added to each well and incubated for a further
  1-4 hours.
- The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- Results are expressed as a percentage of the viability of the control cells.

#### Immune Cell Proliferation Assay (Flow Cytometry)

- Objective: To measure the effect of DON and DOM-1 on the proliferation of lymphocytes.
- Cells: Porcine Peripheral Blood Mononuclear Cells (PBMCs).[1]
- Procedure:
  - PBMCs are isolated from whole blood using density gradient centrifugation.
  - Cells are stained with a proliferation dye (e.g., violet proliferation dye) according to the manufacturer's instructions. This dye binds to cellular proteins and its fluorescence is halved with each cell division.



- Stained cells are cultured in the presence of a mitogen like Concanavalin A (ConA) to stimulate T-cell proliferation, or R848/Pam3Cys-SKKKK to stimulate B-cell proliferation.[1]
- $\circ$  Various concentrations of DON (e.g., 0.1–1.6  $\mu$ M) and DOM-1 (e.g., 16  $\mu$ M) are added to the cultures.[7]
- Cells are incubated for a period of 4-5 days.
- After incubation, cells are harvested and stained with fluorescently-labeled antibodies specific for immune cell surface markers (e.g., CD3, CD4, CD8 for T-cells; CD21, IgM, IgG for B-cells). A live/dead stain is also included to exclude dead cells from the analysis.[1][7]
- The fluorescence of the cells is analyzed by flow cytometry. Proliferating cells are identified as distinct populations with successively halved fluorescence intensity of the proliferation dye.

## Cytokine Production Analysis (ELISA and Intracellular Staining)

- Objective: To quantify the effect of DON and DOM-1 on the production of cytokines and other inflammatory mediators.
- Cells: Mouse Macrophages (RAW 264.7) or Porcine PBMCs.
- Procedure (ELISA for secreted cytokines):
  - Cells (e.g., RAW 264.7) are cultured and stimulated with LPS (1 μg/mL) in the presence of different concentrations of DON or DOM-1 for a set time (e.g., 24 hours).[3]
  - The cell culture supernatant is collected.
  - The concentration of specific cytokines (e.g., IL-6, TNF-α) in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[3]
- Procedure (Intracellular Staining for Flow Cytometry):



- Porcine PBMCs are stimulated with ConA in the presence of DON or DOM-1 for several days.[5]
- In the final hours of culture, a protein transport inhibitor (e.g., Brefeldin A) is added to cause cytokines to accumulate inside the cells.
- Cells are harvested and first stained for surface markers (e.g., CD4, CD8).
- Cells are then fixed and permeabilized to allow antibodies to enter the cell.
- Intracellular staining is performed using fluorescently-labeled antibodies against specific cytokines (e.g., IFN-y, TNF-α).[5]
- The percentage of cytokine-producing cells within specific lymphocyte populations is determined by flow cytometry.

### **Signaling Pathways and Experimental Workflows**

The distinct immunomodulatory effects of DON and DOM-1 are rooted in their fundamental structural differences, which dictate their ability to interact with cellular machinery.

### Signaling Pathway of Deoxynivalenol (DON)

DON's primary mechanism of action is the inhibition of protein synthesis through its binding to the 60S ribosomal subunit. This triggers a ribotoxic stress response, leading to the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK1/2, and JNK.[8] These kinases, in turn, can modulate the expression of genes involved in the immune response, such as those for pro-inflammatory cytokines.[8][9]





Click to download full resolution via product page

DON's mechanism of action via the ribotoxic stress response.





#### **Comparative Inactivity of DOM-1**

DOM-1 lacks the epoxide ring that is crucial for DON's binding to the ribosome. Consequently, it does not induce a ribotoxic stress response and fails to activate the downstream MAPK signaling cascade at physiologically relevant concentrations. This molecular difference is the primary reason for its significantly lower toxicity and lack of immunomodulatory activity compared to DON.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Effect of DON and ZEN and their metabolites DOM-1 and HZEN on B cell proliferation and antibody production - PMC [pmc.ncbi.nlm.nih.gov]







- 2. Deoxynivalenol Affects Proliferation and Expression of Activation-Related Molecules in Major Porcine T-Cell Subsets PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of deoxynivalenol (DON) and its microbial biotransformation product deepoxydeoxynivalenol (DOM-1) on a trout, pig, mouse, and human cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deoxynivalenol Has the Capacity to Increase Transcription Factor Expression and Cytokine Production in Porcine T Cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxynivalenol and Its Modified Forms: Are There Major Differences? PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deoxynivalenol Induces Inflammation in IPEC-J2 Cells by Activating P38 Mapk And Erk1/2
  PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparing the immunomodulatory effects of DON and DOM-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670184#comparing-the-immunomodulatory-effects-of-don-and-dom-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com